molecular formula C22H21N3O4S2 B2752700 N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956251-03-9

N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B2752700
CAS RN: 956251-03-9
M. Wt: 455.55
InChI Key: LNWYYCPDIBIPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by the fungus Aspergillus fumigatus. TNP-470 has been found to have potent anti-angiogenic properties, making it a promising candidate for cancer therapy.

Scientific Research Applications

Neuropathic Pain Alleviation

Research has demonstrated the potential of arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles, which share structural features with N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, in alleviating neuropathic pain. These compounds show promising 5-HT6 inhibitory activity and have been effective in neuropathic pain alleviation in vivo using a rat spinal nerve ligation model (J. Hong, H. Choo, G. Nam, 2017).

Fluorescent Probe for Binding Studies

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offers a sensitive and rapid way to assess binding mechanisms, highlighting the utility of sulfonamide-based probes in biochemical research (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Tumor Inhibition and Antioxidant Properties

A study on 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, revealed their potential in toxicity assessment, tumor inhibition, and as antioxidants. These compounds showed promising results in binding to various targets, including COX-2 and 5-LOX, indicating their potential in developing new therapeutic agents (M. Faheem, 2018).

Environmental Applications

Sulfonamide antibiotics' adsorption to multiwalled carbon nanotubes (MWNT) has been explored, demonstrating the potential of sulfonamide compounds in environmental applications, particularly in removing contaminants from aquatic environments. This study highlights the role of pi-pi electron coupling in the adsorption process and offers insights into developing more efficient water purification methods (L. Ji, Wei Chen, Shourong Zheng, Zhaoyi Xu, Dongqiang Zhu, 2009).

properties

IUPAC Name

N,3,5-trimethyl-1-naphthalen-2-ylsulfonyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-16-22(31(28,29)24(3)20-11-5-4-6-12-20)17(2)25(23-16)30(26,27)21-14-13-18-9-7-8-10-19(18)15-21/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWYYCPDIBIPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide

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